

4-Bromo-1-methylpiperidine: A Versatile Scaffold for CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-1-methylpiperidine**

Cat. No.: **B1279848**

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1-methylpiperidine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active compounds. Its piperidine core is a prevalent scaffold in many centrally acting drugs, and the presence of a reactive bromine atom at the 4-position allows for facile derivatization through various synthetic methodologies. This application note details the use of **4-Bromo-1-methylpiperidine** in the discovery of potent and selective ligands for key CNS targets, including dopamine, serotonin, and sigma receptors. We provide an overview of its applications, detailed experimental protocols for key transformations, and data on the biological activity of representative derivatives.

The reactivity of the C-Br bond in **4-bromo-1-methylpiperidine** is a key feature that enables its use in a wide array of reactions.^[1] This includes nucleophilic substitutions and cross-coupling reactions, which are fundamental to constructing more complex molecular architectures for the development of new pharmaceuticals.^[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-Bromo-1-methylpiperidine** is essential for its effective use in synthesis.

Property	Value	Reference
CAS Number	76444-51-4	[1]
Molecular Formula	C ₆ H ₁₂ BrN	[1] [2] [3]
Molecular Weight	178.07 g/mol	[1] [3]
Appearance	Colorless to pale yellow liquid or solid	[2]
Boiling Point	~174.8 °C	[1]
Flash Point	~59.5 °C	[1]

Applications in Drug Discovery

The 1-methylpiperidine moiety is a common feature in ligands targeting CNS receptors. The introduction of various substituents at the 4-position via nucleophilic substitution of the bromine atom allows for the fine-tuning of pharmacological activity and selectivity.

Dopamine Receptor Ligands

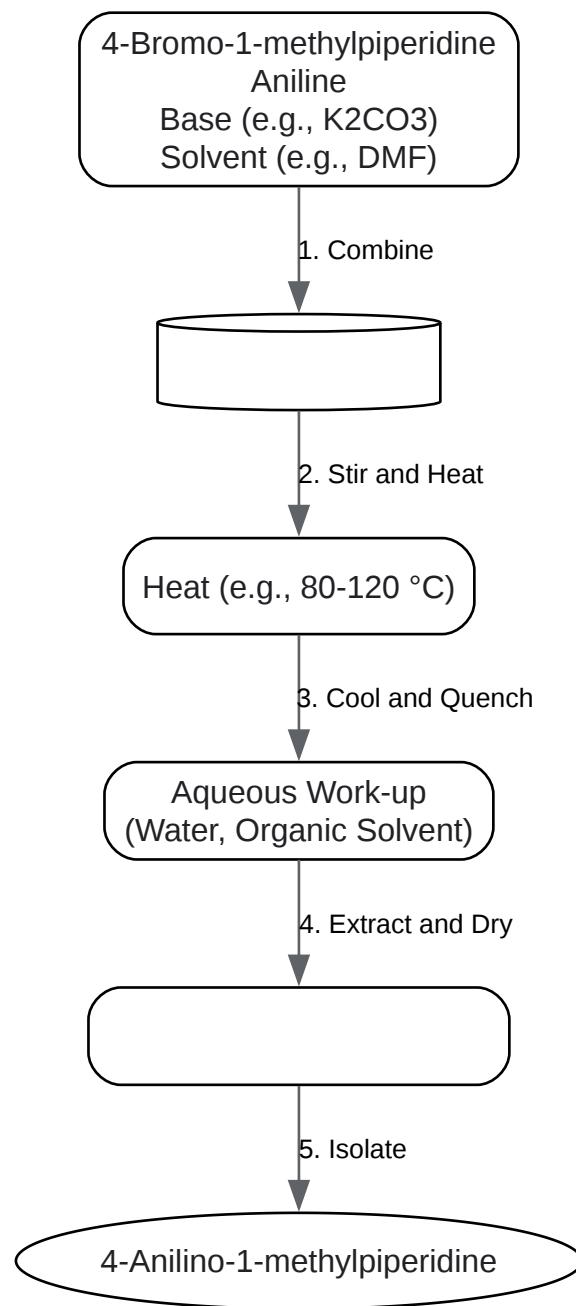
Dopamine receptors, particularly the D₂ and D₄ subtypes, are important targets for the treatment of psychosis, schizophrenia, and Parkinson's disease. The piperidine scaffold is a well-established pharmacophore for dopamine receptor antagonists. By reacting **4-Bromo-1-methylpiperidine** with various nucleophiles, libraries of compounds can be generated and screened for D₂ and D₄ receptor affinity.

Serotonin Receptor Ligands

Serotonin (5-HT) receptors are implicated in a wide range of psychiatric conditions, including depression, anxiety, and schizophrenia. The 5-HT_{1A} and 5-HT_{2A} receptor subtypes are particularly important targets for therapeutic intervention. The 1-methylpiperidine core can be incorporated into novel serotonin receptor ligands through the synthetic versatility of **4-Bromo-1-methylpiperidine**.

Sigma Receptor Ligands

Sigma receptors, particularly the sigma-1 subtype, are involved in a variety of cellular functions and are considered therapeutic targets for neurodegenerative diseases, pain, and psychiatric disorders. The piperidine motif is a common structural element in high-affinity sigma-1 receptor ligands.


Experimental Protocols

The following protocols describe the synthesis of representative compounds using **4-Bromo-1-methylpiperidine** as a starting material. These protocols are based on general nucleophilic substitution reactions commonly employed in medicinal chemistry.

Synthesis of 4-Anilino-1-methylpiperidine (A Representative N-Arylation)

This protocol describes a general procedure for the nucleophilic substitution of the bromine atom in **4-Bromo-1-methylpiperidine** with an aniline derivative.

Workflow for the Synthesis of 4-Anilino-1-methylpiperidine

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 4-Anilino-1-methylpiperidine.

Materials:

- **4-Bromo-1-methylpiperidine** (1.0 eq)
- Aniline (1.1 eq)

- Potassium carbonate (K_2CO_3) (2.0 eq)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask, add **4-Bromo-1-methylpiperidine**, aniline, and potassium carbonate.
- Add DMF to the flask and stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the desired 4-Anilino-1-methylpiperidine.

Synthesis of 4-Phenoxy-1-methylpiperidine (A Representative O-Arylation)

This protocol outlines a general procedure for the synthesis of 4-phenoxy-1-methylpiperidine via a Williamson ether synthesis-type reaction.

Materials:

- **4-Bromo-1-methylpiperidine** (1.0 eq)
- Phenol (1.1 eq)
- Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

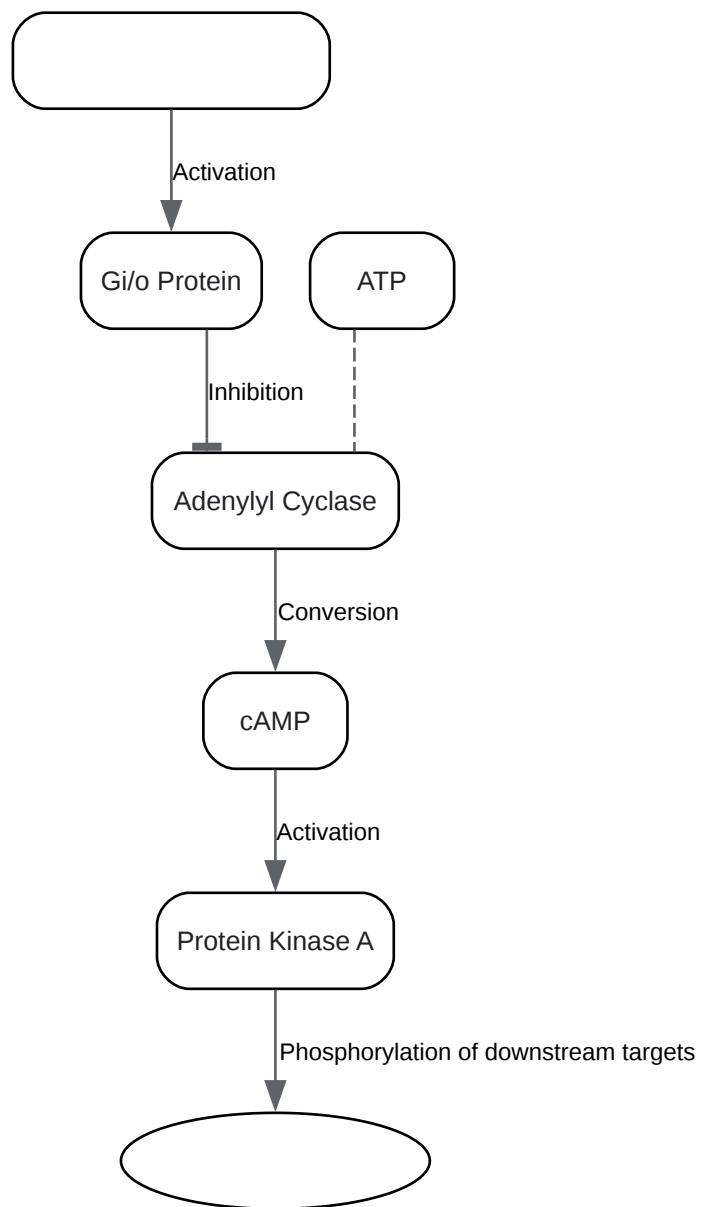
Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenol in anhydrous THF.
- Cool the solution to 0 °C and carefully add sodium hydride portion-wise.
- Allow the mixture to stir at room temperature for 30 minutes.
- Add a solution of **4-Bromo-1-methylpiperidine** in anhydrous THF to the reaction mixture.
- Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.
- Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

- Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to yield 4-Phenoxy-1-methylpiperidine.

Biological Activity Data

The following table summarizes the biological activity of representative compounds that can be synthesized using **4-Bromo-1-methylpiperidine** or analogous 4-halopiperidine precursors.

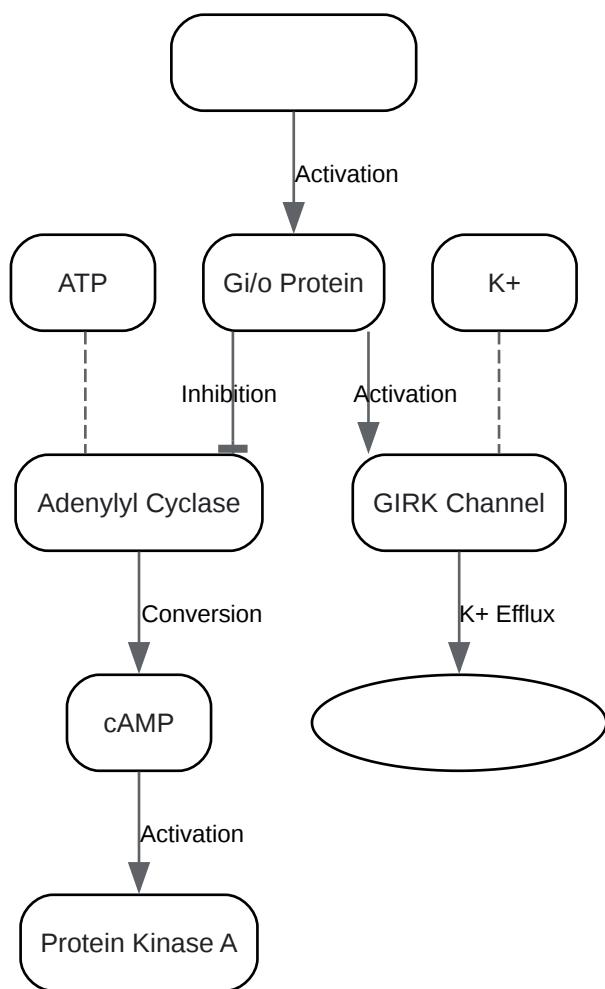

Compound Class	Target	Representative Compound Example	Biological Activity	Reference
4-Anilidopiperidines	μ-Opioid Receptor	Fentanyl Analogues	$K_i = 47 \text{ nM} - 76 \mu\text{M}$	
4-Phenoxyphiperidines	LSD1	4-(4-(Benzyl)phenoxyl)-1-methylpiperidine	$IC_{50} = 4 \mu\text{M}$	
4-Benzylpiperidines	NR1/2B NMDA Receptor	4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine	$IC_{50} = 0.025 \mu\text{M}$	

Signaling Pathways

The biological effects of compounds derived from **4-Bromo-1-methylpiperidine** are mediated through specific intracellular signaling pathways upon binding to their respective CNS targets.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

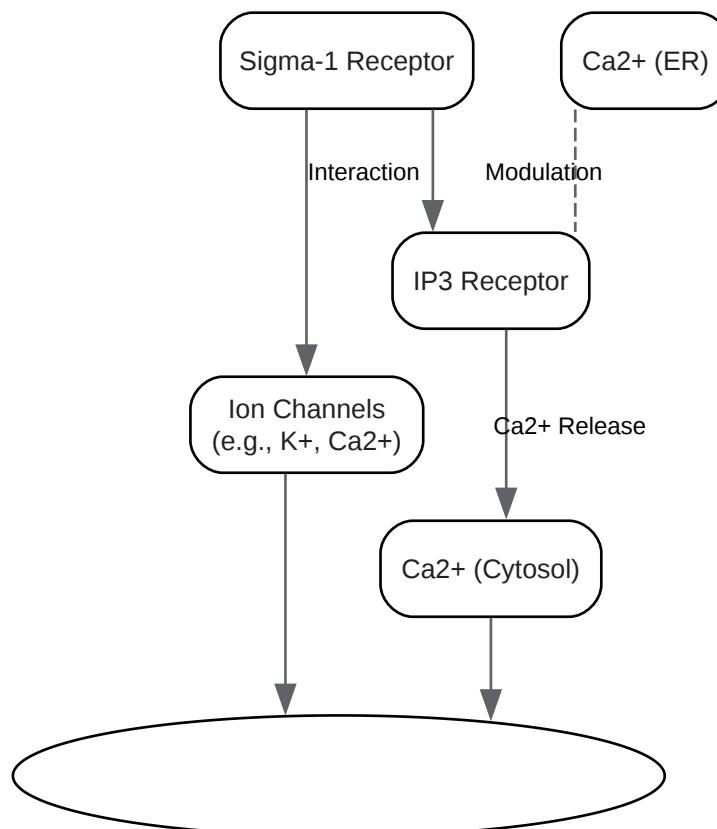


[Click to download full resolution via product page](#)

Caption: Simplified Dopamine D2 Receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling Pathway

Similar to D2 receptors, 5-HT1A receptors are GPCRs that couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. They can also modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.



[Click to download full resolution via product page](#)

Caption: Serotonin 5-HT1A Receptor signaling pathways.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates calcium signaling and interacts with various ion channels and other proteins to influence a wide range of cellular processes, including cell survival and neuronal plasticity.

[Click to download full resolution via product page](#)

Caption: Overview of Sigma-1 Receptor signaling.

Conclusion

4-Bromo-1-methylpiperidine is a valuable and versatile building block for the synthesis of novel CNS-targeted drug candidates. Its straightforward reactivity allows for the generation of diverse chemical libraries for screening against various receptors. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. CAS 76444-51-4: 4-bromo-1-methylpiperidine | CymitQuimica [cymitquimica.com]
- 3. 4-Bromo-1-methylpiperidine | C6H12BrN | CID 11521361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 5. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Bromo-1-methylpiperidine: A Versatile Scaffold for CNS-Targeted Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279848#4-bromo-1-methylpiperidine-as-a-building-block-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

